2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide
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Overview
Description
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an imidazole ringThe presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable component in drug design and other applications .
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group suggests that it may undergo radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to undergo radical trifluoromethylation . This process can lead to the modification of various biomolecules, potentially altering their function and affecting downstream biochemical pathways.
Pharmacokinetics
The presence of functional groups such as trifluoromethyl and chloro groups may influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolism, and its rate of excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine.
Thioether Formation: The pyridine intermediate is then reacted with a thiol compound to form the sulfanyl derivative.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring.
Final Coupling: The final step is the coupling of the imidazole derivative with the isopropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Imidazoline derivatives
Substitution: Amino or thiol-substituted pyridine derivatives
Scientific Research Applications
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-isopropyl-1-methyl-1H-imidazole-5-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Known for its potential anti-tumor activity.
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: A metabolite of the fungicide fluopyram, known for its phytotoxic properties.
Uniqueness
Its increased lipophilicity and metabolic stability make it a valuable compound in drug design and other scientific research areas .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methyl-N-propan-2-ylimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4OS/c1-7(2)21-11(23)10-6-20-13(22(10)3)24-12-9(15)4-8(5-19-12)14(16,17)18/h4-7H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSNSTJXJQWVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C(N1C)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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